1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine
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Overview
Description
1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the dimethoxyphenyl group and the pyrazolo[1,5-a]pyrimidine core makes this compound particularly interesting for research and development in various scientific fields.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA is replicated .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in the alteration of cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression pathway . This leads to a significant alteration in cell cycle progression, particularly affecting the transition from the G1 phase to the S phase . The downstream effect of this is the induction of apoptosis within cells .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been studied using in silico ADMET studies . These studies have shown suitable pharmacokinetic properties, which have helped in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound has shown potent dual activity against examined cell lines and CDK2 . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM . The compound also revealed significant inhibitory activity against CDK2/cyclin A2 .
Biochemical Analysis
Biochemical Properties
The compound 2-(3,4-dimethoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase, which is a key regulator of cell cycle progression .
Cellular Effects
2-(3,4-dimethoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 .
Molecular Mechanism
At the molecular level, 2-(3,4-dimethoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit CDK2, thereby altering cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine typically involves the condensation of 5-amino-pyrazoles with enynones in the presence of ethanol and heat. This reaction provides access to fluorescent pyrazolo[1,5-a]pyrimidines in good yields . The reaction conditions are mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4,6-trione
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine stands out due to its unique combination of the dimethoxyphenyl group and the pyrazolo[1,5-a]pyrimidine core This structure imparts specific biological activities and chemical reactivity that are distinct from other similar compounds
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-10-19(22-8-4-5-9-22)23-18(20-13)12-15(21-23)14-6-7-16(24-2)17(11-14)25-3/h6-7,10-12H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUHYOITNBUCDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCCC3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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